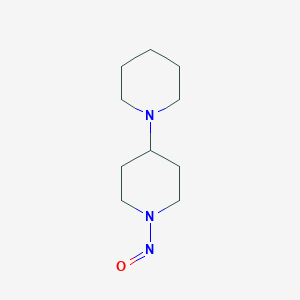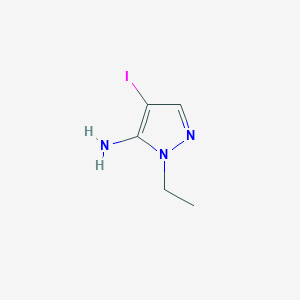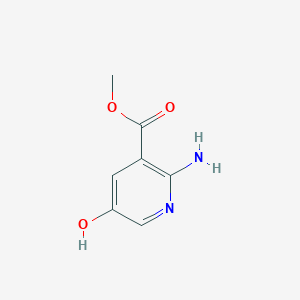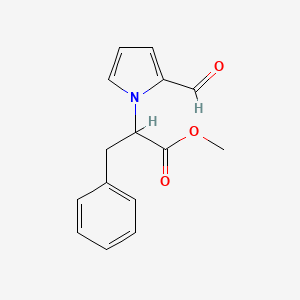![molecular formula C7H5NO2S B13512477 Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid can be achieved through several methods. One common approach involves the modification of thiazole derivatives. For instance, 5-aroyl-2-arylmethylidene-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazoles can be synthesized from arylidene derivatives of pyrazolones using a twofold excess of the DMF·POCl3 complex . Another method involves the 1,3-dipolar cycloaddition of thiazolium ylides, generated in situ from the corresponding salts, to sulfinyl acrylonitriles in the presence of DBU in MeCN at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve the use of various catalysts or microwave irradiation to enhance the efficiency and yield of the synthesis. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the functional groups attached to the pyrrolo[2,1-b][1,3]thiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,1-b][1,3]thiazole derivatives, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes like poly(ADP-ribose) polymerase-1, which plays a role in DNA repair . Additionally, the compound can interact with various receptors and proteins, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid include other thiazole derivatives such as:
- Thiazolo[4,5-b]pyridines
- Pyrano[2,3-d]thiazoles
- Thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidines
Uniqueness
What sets this compound apart from these similar compounds is its unique fused bicyclic structure, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H5NO2S |
|---|---|
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H5NO2S/c9-7(10)5-1-2-6-8(5)3-4-11-6/h1-4H,(H,9,10) |
Clé InChI |
USIIRSQELKECJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=CC=C(N21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride](/img/structure/B13512395.png)


![3,7-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13512420.png)






![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)



